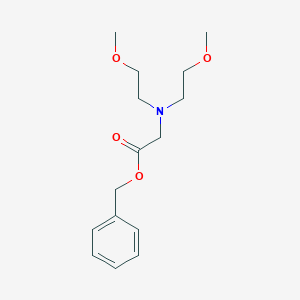

Benzyl (bis(2-methoxyethyl)amino)acetate

Description

Benzyl (bis(2-methoxyethyl)amino)acetate is a synthetic organic compound featuring a benzyl ester group, an acetate backbone, and a bis(2-methoxyethyl)amino substituent. This structure confers unique physicochemical properties, including moderate polarity due to the ether-linked methoxy groups and enhanced solubility in organic solvents such as acetonitrile (ACN) and dichloromethane (DCM) . The compound is synthesized via benzylation and fluorination reactions, often employing sodium hydride (NaH) as a base and benzyl bromide (BnBr) as an alkylating agent .

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

benzyl 2-[bis(2-methoxyethyl)amino]acetate |

InChI |

InChI=1S/C15H23NO4/c1-18-10-8-16(9-11-19-2)12-15(17)20-13-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |

InChI Key |

BZOWRBGCOCSANW-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CCOC)CC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Benzoate Esters

Benzyl (bis(2-methoxyethyl)amino)acetate shares functional group similarities with benzoate esters, such as benzyl benzoate (CAS 120-51-4) and methyl benzoate (CAS 93-58-3). However, the presence of the bis(2-methoxyethyl)amino group distinguishes it from simpler esters. Key differences include:

Key Findings :

- Benzyl benzoate’s lack of amino/ether groups limits its utility in reactions requiring directed functionalization .

Amino-Acetate Derivatives

Structurally related amino-acetate esters include ethyl 2-(bis(benzenesulfonyl)amino)acetate and methyl 2-(4-methoxy-2-phenylmethoxyphenyl)acetate (CAS 209404-16-0). These compounds highlight the role of amino and ether groups in modulating properties:

Key Findings :

- The target compound’s bis(2-methoxyethyl)amino group enhances electron-donating capacity compared to sulfonyl-protected analogues, favoring reactions with electrophilic agents .

- Methoxy and benzyloxy substituents in CAS 209404-16-0 suggest similarities in solubility profiles but differ in steric demands .

Ether-Containing Compounds

Compounds with 2-methoxyethyl groups, such as bis(2-methoxyethyl) ether (listed in ), share structural motifs with the target compound. These ethers influence solubility and boiling points:

Key Findings :

- Ether-containing compounds like bis(2-methoxyethyl) ether are prone to peroxide formation, a risk mitigated in the target compound by the stabilizing acetate and amino groups .

- The hybrid amino-ether structure may reduce volatility compared to simple ethers, enhancing suitability for liquid-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.